molecular formula C24H16F3NO4 B4750604 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4750604
M. Wt: 439.4 g/mol
InChI Key: APLUIAUBYFDSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPAA and is used as a tool compound to study the biological and chemical processes in cells.

Mechanism of Action

TFPAA acts as a potent inhibitor of histone deacetylases (HDACs) and acetyltransferases (HATs). HDACs and HATs are enzymes that regulate the acetylation status of histones and other proteins, which in turn regulates gene expression and various cellular processes. TFPAA inhibits the activity of these enzymes by binding to their active sites, thereby preventing the acetylation of histones and other proteins.
Biochemical and Physiological Effects:
TFPAA has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and enhance the sensitivity of cancer cells to chemotherapy. TFPAA has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPAA is its high potency and selectivity for HDACs and HATs. This makes it a valuable tool compound for studying the role of protein acetylation in various cellular processes. However, one limitation of TFPAA is its potential toxicity, which can limit its use in certain experiments. Additionally, TFPAA may not be suitable for use in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on TFPAA. One area of interest is the development of more potent and selective inhibitors of HDACs and HATs based on the structure of TFPAA. Another area of interest is the investigation of the role of protein acetylation in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the development of more efficient synthesis methods for TFPAA and related compounds could facilitate their use in scientific research.

Scientific Research Applications

TFPAA has been extensively used in scientific research to study the biological and chemical processes in cells. It has been used as a tool compound to investigate the role of protein acetylation in various cellular processes, including gene expression, DNA repair, and cell cycle regulation. TFPAA has also been used to study the mechanisms of action of various enzymes, including histone deacetylases and acetyltransferases.

properties

IUPAC Name

2-(2-oxo-4-phenylchromen-7-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)19-8-4-5-9-20(19)28-22(29)14-31-16-10-11-17-18(15-6-2-1-3-7-15)13-23(30)32-21(17)12-16/h1-13H,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUIAUBYFDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

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